Polymerization Rate vs. Benzyl and Allyl Glycidyl Ethers
In tBuP4 phosphazene base-catalyzed anionic ring-opening polymerization (AROP) without Lewis acid, tert-butyl glycidyl ether (tBuGE) exhibits a propagation rate constant (kp) substantially lower than benzyl glycidyl ether (BnGE) and allyl glycidyl ether (AGE). The established reactivity scale is kp,BnGE > kp,AGE > kp,EEGE ≫ kp,tBuGE ≈ kp,PO > kp,BO, where '≫' denotes a significant order-of-magnitude difference [1]. This kinetic differentiation directly impacts copolymer sequence control and block formation. Notably, upon addition of triisobutylaluminum (iBu3Al), the reactivity scale inverts entirely to kp,PO > kp,BO > kp,EEGE ≈ kp,AGE > kp,BnGE ≈ kp,tBuGE, and tBuGE polymerization shifts from first-order to zero-order kinetics [2].
| Evidence Dimension | Relative propagation rate constant (kp) in tBuP4-catalyzed AROP (no Lewis acid) |
|---|---|
| Target Compound Data | kp,tBuGE ≈ kp,PO (lowest tier among glycidyl ethers tested) |
| Comparator Or Baseline | BnGE (highest kp), AGE (high kp), EEGE (intermediate kp) |
| Quantified Difference | Qualitative reactivity scale: kp,BnGE > kp,AGE > kp,EEGE ≫ kp,tBuGE |
| Conditions | Anionic ring-opening polymerization initiated by benzyl alcohol/tBuP4 at ambient temperature |
Why This Matters
This kinetic ordering is essential for designing gradient or block copolymers where slower-reacting tBuGE enables sequential monomer addition and precise architectural control.
- [1] Puchelle, V., Du, H., Illy, N., & Guégan, P. (2020). Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. Polymer Chemistry, 11(21), 3585–3592. DOI: 10.1039/D0PY00437E View Source
- [2] Puchelle, V., et al. (2020). Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. HAL Archives Ouvertes, hal-03158435. View Source
